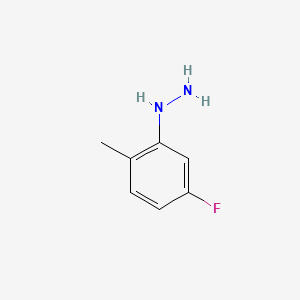
(5-Fluoro-2-methylphenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Fluoro-2-methylphenyl)hydrazine is a useful research compound. Its molecular formula is C7H9FN2 and its molecular weight is 140.161. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
(5-Fluoro-2-methylphenyl)hydrazine, with the CAS number 325-50-8, has the molecular formula C7H10FN2 and a molecular weight of approximately 176.62 g/mol. The compound is characterized by its hydrazine functional group, which is known for its reactivity and biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound derivatives. For instance, a fluorinated hydrazone derived from this compound exhibited significant potency against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated that some derivatives were more effective than traditional antibiotics like kanamycin .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Hydrazone A | E. coli | 5.6 |
| Hydrazone B | S. aureus | 3.4 |
Antitumor Properties
This compound has also shown promise in cancer research. It has been reported to induce apoptosis in cancer cells, suggesting potential as an anticancer agent. In vitro studies demonstrated that certain derivatives could inhibit tumor growth effectively.
Synthesis of New Compounds
The compound serves as a precursor in the synthesis of various bioactive molecules. For example, it can be reacted with electron-deficient aldehydes to form C=N double bonds without the need for catalysts, leading to high-yield products that can be further modified for enhanced biological activity .
Example Synthesis Reaction
This reaction showcases the versatility of this compound in organic synthesis.
Material Science Applications
The compound's properties extend beyond biological applications; it is also utilized in materials science for developing advanced materials with specific electronic properties. Its derivatives have been incorporated into polymers and coatings, enhancing their performance characteristics due to the unique properties imparted by the fluorinated structure .
Case Study 1: Antibacterial Derivatives Development
A research team synthesized several derivatives of this compound to evaluate their antibacterial efficacy against clinical isolates. The study found that modifications to the hydrazine structure significantly impacted antibacterial activity, with some compounds outperforming standard treatments .
Case Study 2: Cancer Cell Apoptosis Induction
In another study, derivatives of this compound were tested on various cancer cell lines. The results indicated that these compounds could effectively induce apoptosis through mitochondrial pathways, providing a basis for further development as anticancer agents.
Propiedades
IUPAC Name |
(5-fluoro-2-methylphenyl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-5-2-3-6(8)4-7(5)10-9/h2-4,10H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKJTZLQRLTAIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













